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Compound of Interest

Compound Name: Oxetane-3-carboxylic acid

Cat. No.: B051205 Get Quote

An In-depth Technical Guide to 3-
Oxetanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Oxetanecarboxylic acid, a unique cyclic ether carboxylic acid, has emerged as a valuable

building block in modern medicinal chemistry and materials science. Its strained four-

membered oxetane ring imparts distinct physicochemical properties that are increasingly

leveraged to optimize drug candidates and develop novel polymers. This technical guide

provides a comprehensive overview of 3-Oxetanecarboxylic acid, including its chemical identity,

synthesis, spectroscopic data, and applications, with a focus on its role in drug discovery.

Chemical Identity and Properties
3-Oxetanecarboxylic acid is a colorless to pale yellow solid or liquid at room temperature. Its

core structure consists of a saturated four-membered ether ring (oxetane) with a carboxylic

acid group at the 3-position. This combination of a polar heterocyclic ring and an acidic

functional group makes it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 3-Oxetanecarboxylic Acid
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Property Value Reference(s)

CAS Number 114012-41-8

Molecular Formula C₄H₆O₃

Molecular Weight 102.09 g/mol

Appearance
Colorless to pale yellow solid

or liquid

Boiling Point 244.2 °C at 760 mmHg

Density 1.374 g/cm³

pKa ~3.88 (Predicted)

Synthesis of 3-Oxetanecarboxylic Acid
The primary synthetic route to 3-Oxetanecarboxylic acid involves the oxidation of a

corresponding 3-hydroxymethyl-oxetane precursor.

General Experimental Protocol: Oxidation of 3-
Hydroxymethyl-oxetane
This protocol is based on the general method described in the patent literature for the synthesis

of oxetane-3-carboxylic acids.

Materials:

3-Hydroxymethyl-oxetane

Palladium on activated charcoal (5% w/w) or Platinum-based catalyst

Aqueous solution of an alkali metal hydroxide (e.g., Sodium Hydroxide)

Oxygen gas

Dilute mineral acid (e.g., Sulfuric acid or Hydrochloric acid)
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Organic solvent for extraction (e.g., Diethyl ether, Methylene chloride)

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

A solution of 3-hydroxymethyl-oxetane is prepared in an aqueous alkaline medium, typically

using an alkali metal hydroxide like sodium hydroxide.

A palladium and/or platinum catalyst, often supported on activated charcoal, is added to the

solution. An activator, such as a bismuth or lead salt, may also be introduced to enhance the

reaction rate.

The reaction mixture is heated to a temperature between 40°C and 100°C.

Oxygen gas is bubbled through the reaction mixture under vigorous stirring. The reaction

progress can be monitored by measuring oxygen uptake or by analytical techniques like gas

chromatography.

Upon completion of the reaction, the catalyst is removed by filtration.

The aqueous solution is then carefully acidified to a pH of approximately 1 using a dilute

mineral acid. This protonates the carboxylate salt to form the free carboxylic acid.

The resulting aqueous solution is extracted with a suitable organic solvent, such as diethyl

ether or methylene chloride, to isolate the 3-Oxetanecarboxylic acid.

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium

sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude

product.

Further purification can be achieved by distillation or recrystallization, if necessary.

Note: 3-Oxetanecarboxylic acid and its derivatives can be prone to isomerization and ring-

opening reactions, particularly under harsh acidic or thermal conditions. Therefore, careful

control of the reaction and work-up conditions is crucial to obtain a good yield and purity of the

desired product.
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Spectroscopic Data
The structural elucidation of 3-Oxetanecarboxylic acid is confirmed through various

spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Oxetanecarboxylic Acid
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Technique
Key Features and
Assignments

Reference(s)

¹H NMR

The spectrum is expected to

show signals for the methine

proton at the 3-position, which

would be deshielded by both

the oxygen atom and the

carboxylic acid group. The

methylene protons of the

oxetane ring would appear as

multiplets. The acidic proton of

the carboxylic acid would

typically appear as a broad

singlet at a downfield chemical

shift (δ 10-13 ppm).

[1][2]

¹³C NMR

The carbonyl carbon of the

carboxylic acid is expected to

resonate in the range of δ 165-

185 ppm. The carbons of the

oxetane ring would appear in

the aliphatic region, with the

carbon bearing the carboxylic

acid group being the most

deshielded among them.

[1][3][4]

IR Spectroscopy

A very broad O-H stretching

band is characteristic for the

carboxylic acid dimer, typically

observed in the range of 2500-

3300 cm⁻¹. A strong C=O

stretching absorption for the

carbonyl group is expected

around 1710-1760 cm⁻¹.

[3][4][5]

Mass Spectrometry The mass spectrum would

show the molecular ion peak

(M⁺). Common fragmentation

[6]
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patterns for carboxylic acids

include the loss of the hydroxyl

group (-17 amu) and the

carboxyl group (-45 amu).

Applications in Drug Discovery
The oxetane moiety, and by extension 3-Oxetanecarboxylic acid, has gained significant traction

in medicinal chemistry as a "smart" substituent.[7][8][9] Its incorporation into drug candidates

can favorably modulate several key properties.

Role as a Bioisostere
The oxetane ring is often used as a bioisosteric replacement for other functional groups, such

as gem-dimethyl or carbonyl groups.[10][11] This substitution can lead to:

Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance

aqueous solubility and reduce lipophilicity (logP), which are crucial parameters for drug

absorption and distribution.[7][8][10]

Enhanced Metabolic Stability: The strained ring system can block or alter metabolic

pathways, leading to improved metabolic stability and a longer half-life of the drug.[8][10]

Modulation of Basicity: When placed adjacent to a basic nitrogen atom, the electron-

withdrawing nature of the oxetane can lower the pKa of the amine, which can be beneficial

for optimizing drug-target interactions and reducing off-target effects.[10]

Improved Target Engagement: The rigid and three-dimensional structure of the oxetane can

provide a better conformational fit into the binding pocket of a biological target, potentially

increasing potency and selectivity.[8][12]

Workflow in Drug Discovery
The strategic incorporation of a 3-oxetanyl moiety, often derived from 3-Oxetanecarboxylic

acid, into a lead compound is a common strategy in the lead optimization phase of drug

discovery.
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Caption: A simplified workflow illustrating the role of 3-oxetanyl moiety introduction during the

lead optimization phase of drug discovery.

Signaling Pathway Context
While 3-Oxetanecarboxylic acid itself is a building block and not typically a direct modulator of

signaling pathways, the oxetane motif has been incorporated into numerous clinical and

preclinical drug candidates that target a wide range of biological pathways implicated in various

diseases. These include inhibitors of kinases (e.g., Bruton's tyrosine kinase - BTK), enzymes,

and receptors involved in cancer, autoimmune disorders, and viral infections.[8][9][12][13] The

oxetane moiety in these molecules contributes to the overall pharmacological profile that

enables the modulation of these pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b051205?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC12045526/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01101
https://www.tandfonline.com/doi/pdf/10.1080/17460441.2025.2594641
https://pubmed.ncbi.nlm.nih.gov/37713805/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Response

Drug Candidate
(contains Oxetane Moiety) Kinase / Enzyme / Receptor

Downstream Signaling Pathway

Signal Transduction

Therapeutic Effect
(e.g., Apoptosis, Anti-inflammation)

Cellular Outcome

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition –
OpenStax adaptation 1 [ncstate.pressbooks.pub]

2. chem.libretexts.org [chem.libretexts.org]

3. chem.libretexts.org [chem.libretexts.org]

4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]

5. orgchemboulder.com [orgchemboulder.com]

6. m.youtube.com [m.youtube.com]

7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b051205?utm_src=pdf-body-img
https://www.benchchem.com/product/b051205?utm_src=pdf-custom-synthesis
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://m.youtube.com/watch?v=oPKs0sCfqOM
https://pmc.ncbi.nlm.nih.gov/articles/PMC10544023/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

9. pubs.acs.org [pubs.acs.org]

10. img01.pharmablock.com [img01.pharmablock.com]

11. pubs.acs.org [pubs.acs.org]

12. tandfonline.com [tandfonline.com]

13. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [3-Oxetanecarboxylic acid CAS number and molecular
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051205#3-oxetanecarboxylic-acid-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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